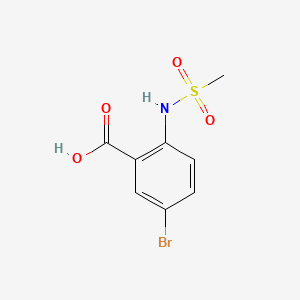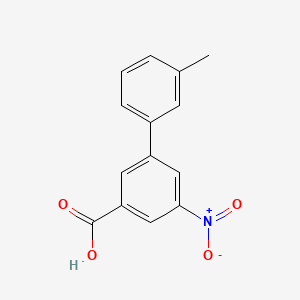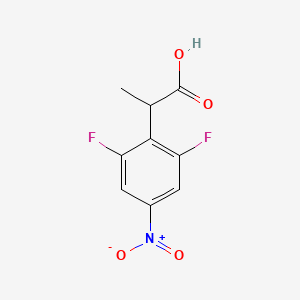
1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate is a chemical compound with the molecular formula C11H9BrN2O4 and a molecular weight of 313.11 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate typically involves the reaction of dimethyl malonate with 5-bromo-3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
化学反应分析
Types of Reactions
1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The pyridine ring can undergo oxidation to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., NaH, K2CO3), solvents (e.g., DMF, DMSO)
Reduction: Reducing agents (e.g., LiAlH4, H2/Pd-C)
Oxidation: Oxidizing agents (e.g., m-CPBA)
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups
Reduction: Formation of amine derivatives
Oxidation: Formation of N-oxides
科学研究应用
1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
- 1,3-Dimethyl 2-(5-chloro-3-cyanopyridin-2-yl)propanedioate
- 1,3-Dimethyl 2-(5-fluoro-3-cyanopyridin-2-yl)propanedioate
- 1,3-Dimethyl 2-(5-iodo-3-cyanopyridin-2-yl)propanedioate
Uniqueness
1,3-Dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s biological activity .
属性
IUPAC Name |
dimethyl 2-(5-bromo-3-cyanopyridin-2-yl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-17-10(15)8(11(16)18-2)9-6(4-13)3-7(12)5-14-9/h3,5,8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLUYRQJDNDOEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=C(C=N1)Br)C#N)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742855 |
Source


|
| Record name | Dimethyl (5-bromo-3-cyanopyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-81-3 |
Source


|
| Record name | Dimethyl (5-bromo-3-cyanopyridin-2-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2',4-Difluoro-[1,1'-biphenyl]-3-amine](/img/structure/B577486.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B577490.png)

![(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B577497.png)
![(2-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B577498.png)







